N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Applications in materials science and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-1-phenylcyclopropane-1-carboxamide
- N-(4-fluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- N-(3,4-difluorophenyl)-1-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Uniqueness
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the specific arrangement of fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and the fluorinated phenyl groups provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-11-3-1-10(2-4-11)16(7-8-16)15(21)20-12-5-6-13(18)14(19)9-12/h1-6,9H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDWHGKISBGVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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